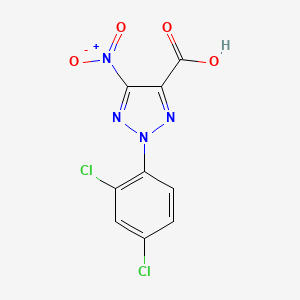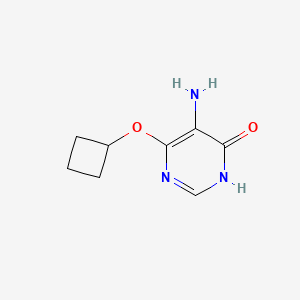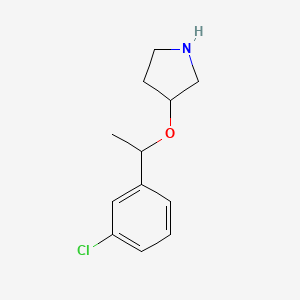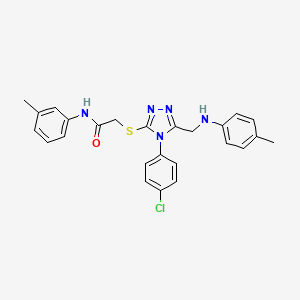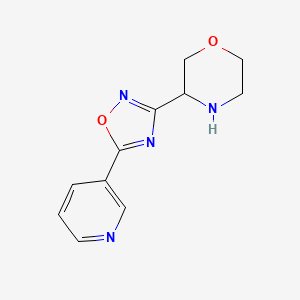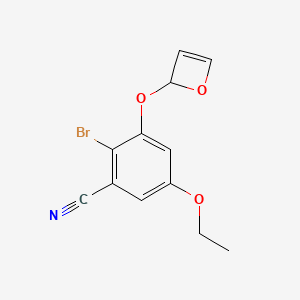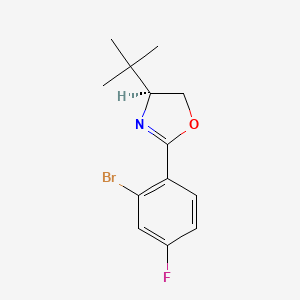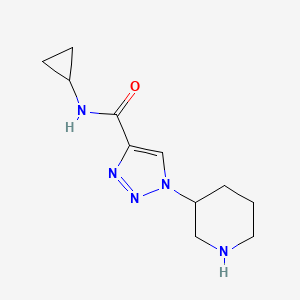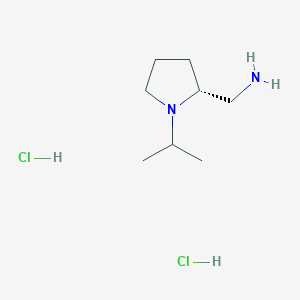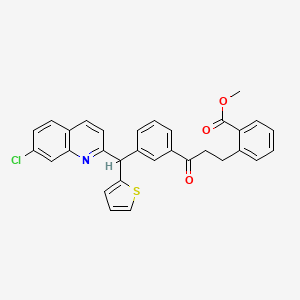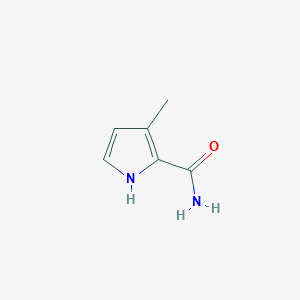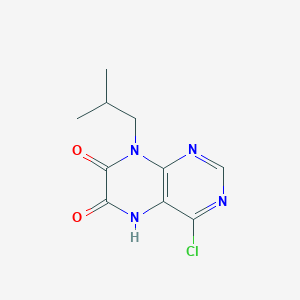
4-Chloro-8-isobutylpteridine-6,7(5H,8H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-8-isobutylpteridine-6,7(5H,8H)-dione is a synthetic organic compound belonging to the pteridine family. Pteridines are heterocyclic compounds that play significant roles in biological systems, including as cofactors in enzymatic reactions. The unique structure of this compound makes it of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-isobutylpteridine-6,7(5H,8H)-dione typically involves multi-step organic reactions. A common synthetic route may include:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,5-triaminopyrimidine and isobutyl aldehyde.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring purity through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-8-isobutylpteridine-6,7(5H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.
Reduction: Formation of reduced derivatives with hydrogenated pteridine rings.
Substitution: Formation of substituted pteridines with various functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role as an enzyme inhibitor or cofactor.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Chloro-8-isobutylpteridine-6,7(5H,8H)-dione involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as dihydrofolate reductase or other pteridine-dependent enzymes.
Pathways Involved: Inhibition of enzyme activity, leading to disruption of metabolic pathways that rely on pteridine cofactors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloropteridine: A simpler analog with similar chemical properties.
8-Isobutylpteridine: Lacks the chloro substituent but shares the isobutyl group.
6,7-Dimethylpteridine: Another pteridine derivative with different substituents.
Uniqueness
4-Chloro-8-isobutylpteridine-6,7(5H,8H)-dione is unique due to its specific combination of chloro and isobutyl substituents, which may confer distinct chemical reactivity and biological activity compared to other pteridine derivatives.
Eigenschaften
Molekularformel |
C10H11ClN4O2 |
|---|---|
Molekulargewicht |
254.67 g/mol |
IUPAC-Name |
4-chloro-8-(2-methylpropyl)-5H-pteridine-6,7-dione |
InChI |
InChI=1S/C10H11ClN4O2/c1-5(2)3-15-8-6(7(11)12-4-13-8)14-9(16)10(15)17/h4-5H,3H2,1-2H3,(H,14,16) |
InChI-Schlüssel |
YIAUBOJEKCAYPK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN1C2=C(C(=NC=N2)Cl)NC(=O)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


